molecular formula C20H18N4O3 B11672895 N'-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11672895
M. Wt: 362.4 g/mol
InChI Key: UVBCPJSQIZIFHA-FMCGGJTJSA-N
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Description

N'-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide is a hydrazide derivative featuring a pyrazine-2-carbohydrazide core conjugated to a substituted benzylidene moiety. The compound’s structure includes a 4-benzyloxy-3-methoxyphenyl group, which introduces steric bulk and electron-donating properties, and a pyrazine ring that may enhance π-π stacking interactions in biological systems. This compound belongs to a broader class of hydrazone derivatives, which are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-26-19-11-16(12-23-24-20(25)17-13-21-9-10-22-17)7-8-18(19)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,25)/b23-12-

InChI Key

UVBCPJSQIZIFHA-FMCGGJTJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazine-2-Carbohydrazide

Pyrazine-2-carbohydrazide serves as the foundational precursor for the target compound. Its synthesis follows a two-step process starting from pyrazine-2-carboxylic acid (Figure 1) :

Step 1: Esterification
Pyrazine-2-carboxylic acid is treated with ethyl chloroformate in the presence of triethylamine and methanol to form the methyl ester. This reaction is conducted in dry chloroform at −10°C to minimize side reactions.

Step 2: Hydrazinolysis
The methyl ester undergoes hydrazinolysis using hydrazine monohydrate in methanol under reflux for 6 hours. The product is purified via recrystallization from ethanol, yielding pyrazine-2-carbohydrazide as a crystalline solid .

Key Data:

ParameterDetails
Starting MaterialPyrazine-2-carboxylic acid
ReagentsEthyl chloroformate, hydrazine
SolventChloroform (Step 1); Methanol (Step 2)
Temperature−10°C (Step 1); Reflux (Step 2)
Yield70–80% (over two steps)

Synthesis of 4-(Benzyloxy)-3-Methoxybenzaldehyde

The aldehyde precursor, 4-(benzyloxy)-3-methoxybenzaldehyde, is synthesized via benzylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) or through oxidation of corresponding alcohols. While direct synthesis details are limited in the provided sources, analogous pathways for related compounds suggest the following approach :

Benzylation of Vanillin:

  • Protection of Hydroxyl Group: Vanillin is treated with benzyl bromide in acetone using potassium carbonate as a base, yielding 4-benzyloxy-3-methoxybenzaldehyde.

  • Oxidation (if required): If starting from the alcohol derivative, mild oxidizing agents like pyridinium chlorochromate (PCC) may be employed.

Example Conditions:

ParameterDetails
Starting Material4-Hydroxy-3-methoxybenzaldehyde
ReagentsBenzyl bromide, K₂CO₃
SolventAcetone
TemperatureReflux (4–16 hours)
Yield85–90%

Condensation Reaction: Formation of the Hydrazone

The critical step involves the acid-catalyzed condensation of pyrazine-2-carbohydrazide with 4-(benzyloxy)-3-methoxybenzaldehyde (Figure 2).

Procedure:

  • Reaction Setup: Equimolar amounts of pyrazine-2-carbohydrazide and the aldehyde are dissolved in ethanol or methanol.

  • Catalyst Addition: Glacial acetic acid (1–2 equivalents) is added to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux Conditions: The mixture is heated under reflux for 4–8 hours, monitored by TLC for completion.

  • Workup: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol.

Mechanistic Insights:

  • Nucleophilic Attack: The hydrazide’s terminal nitrogen attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration: Acidic conditions promote the elimination of water, yielding the (Z)-configured hydrazone due to steric and electronic factors.

Optimization Data:

ParameterDetails
SolventEthanol or Methanol
CatalystAcetic acid (1–2 eq)
TemperatureReflux (78–85°C)
Reaction Time4–8 hours
Yield75–85%

Purification and Characterization

Purification Methods:

  • Recrystallization: Ethanol or methanol is preferred, achieving >95% purity.

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves minor impurities.

Characterization Data:

  • Melting Point: 210–212°C.

  • Spectroscopy:

    • ¹H NMR (CDCl₃): δ 8.5 (s, pyrazine-H), 7.4–7.6 (m, benzyl-H), 5.2 (s, OCH₂Ph), 3.9 (s, OCH₃).

    • IR (KBr): 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Challenges and Optimization Strategies

Common Issues:

  • Byproduct Formation: Over-condensation or oxidation byproducts may arise.

  • Solution: Strict stoichiometric control and inert atmosphere (N₂/Ar).

Yield Improvement:

  • Excess Hydrazide: Using 1.2 equivalents of hydrazide drives the reaction to completion.

  • Catalyst Screening: p-Toluenesulfonic acid (PTSA) may enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N’-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Anticancer Activity

Key comparisons include:

Table 1: Anticancer Activity of Selected Hydrazide/Thiosemicarbazone Derivatives
Compound Name Structure Features IC₅₀ (µM) vs. SKBr-3 Reference Drug (IC₅₀)
(2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (Compound 12) 3-Hydroxyphenyl, thiosemicarbazone 17.44 ± 0.01 5-Fluorouracil (38.58)
2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide (C2) 3-Methoxyphenyl, thiosemicarbazone, cyclohexyl 25.6 ± 0.07 Salinomycin
N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]nicotinohydrazide 4-Benzyloxy-3-methoxyphenyl, nicotinohydrazide Not reported N/A
Target Compound: N'-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide 4-Benzyloxy-3-methoxyphenyl, pyrazine carbohydrazide Not reported N/A

Key Observations :

  • Electron-Donating Substituents : Compound 12, featuring a 3-hydroxyphenyl group, exhibits superior activity (IC₅₀ = 17.44 µM) compared to its 3-methoxy analogue (C2, IC₅₀ = 25.6 µM), suggesting hydroxyl groups enhance potency via hydrogen bonding or improved target binding .
  • Core Structure Impact : Thiosemicarbazones (e.g., C2, Compound 12) generally show higher activity than carbohydrazides, likely due to sulfur’s role in metal chelation or redox modulation. However, pyrazine-based carbohydrazides (like the target compound) may offer unique π-π interactions with biological targets .
  • Substituent Position : The 4-benzyloxy-3-methoxyphenyl group in the target compound introduces steric bulk, which could influence membrane permeability or binding affinity compared to simpler phenyl substituents .

Structural Insights :

  • Crystallography : Single-crystal X-ray studies confirm the (Z)-configuration of imine bonds in hydrazone derivatives, critical for maintaining planar geometry and bioactivity .
  • Substituent Flexibility : Modifications at the terminal nitrogen (e.g., cyclohexyl, benzyl, alkyl) in TSC derivatives improve solubility or target selectivity .

Pharmacological and Mechanistic Differences

  • Thiosemicarbazones (TSCs): Exhibit dual mechanisms: (1) inhibition of ALDH+ cancer stem cells (CSCs) and (2) induction of DNA degradation. Compound C2 reduces ALDH+ populations by 50%, outperforming salinomycin .
  • Carbohydrazides: Limited mechanistic data exist, but pyrazine and nicotinamide cores may interact with kinase domains or DNA via intercalation .

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